Barrenazine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H38N4 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(6R,13R)-6,13-bis(hept-6-enyl)-2,5,9,12-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),2,8-triene |
InChI |
InChI=1S/C24H38N4/c1-3-5-7-9-11-13-19-15-21-23(17-25-19)28-22-16-20(26-18-24(22)27-21)14-12-10-8-6-4-2/h3-4,19-20,25-26H,1-2,5-18H2/t19-,20-/m1/s1 |
InChI Key |
TWYVMQBONCKDCA-WOJBJXKFSA-N |
Isomeric SMILES |
C=CCCCCC[C@@H]1CC2=C(CN1)N=C3C[C@H](NCC3=N2)CCCCCC=C |
Canonical SMILES |
C=CCCCCCC1CC2=C(CN1)N=C3CC(NCC3=N2)CCCCCC=C |
Synonyms |
barrenazine B |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Assignment of Barrenazine B
Advanced Spectroscopic Methodologies for Structure Determination
The elucidation of Barrenazine B's structure was a puzzle solved by combining data from high-resolution mass spectrometry and a variety of multi-dimensional nuclear magnetic resonance (NMR) experiments. These methods provided a detailed picture of the molecule's composition, connectivity, and spatial arrangement. arkat-usa.orgacs.orgresearchgate.netdntb.gov.uarsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) was fundamental in establishing the elemental composition of this compound. Specifically, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was utilized to determine the precise mass of the molecule. acs.orgdntb.gov.ua
The analysis yielded a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 383.3103. acs.org This accurate mass measurement allowed for the unambiguous determination of the molecular formula as C₂₄H₃₈N₄. acs.org The presence of an even number of nitrogen atoms is consistent with the nitrogen rule in mass spectrometry for an odd nominal molecular mass. This foundational piece of data provided the basis for the subsequent interpretation of NMR data, defining the inventory of atoms to be assembled.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 383.3174 | 383.3103 | C₂₄H₃₉N₄ |
Data sourced from Organic Letters, 2003, 5 (14), 2433–2435. acs.org
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments was crucial for assembling the molecular structure of this compound. arkat-usa.orgacs.orgresearchgate.netdntb.gov.uarsc.org These experiments map the magnetic environments of the hydrogen, carbon, and nitrogen nuclei and their correlations, revealing the bonding framework of the molecule.
¹H and ¹³C NMR: The initial one-dimensional NMR spectra provided a census of the different types of protons and carbons present in the molecule. The ¹H NMR spectrum of this compound showed characteristic signals for a terminal double bond at δH 5.76, 5.32, and 5.28 ppm. dntb.gov.ua The corresponding ¹³C NMR signals for this vinyl group appeared at δC 138.7 and 114.8 ppm. dntb.gov.ua
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was used to identify protons that are coupled to each other, typically through two or three bonds. This allowed for the tracing of proton-proton spin systems within the molecule, helping to piece together fragments of the structure, such as the side chains and the spin systems within the piperidine (B6355638) rings of the core. acs.orgdntb.gov.ua
HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum correlated each proton signal with the signal of the carbon atom it is directly attached to. This provided a direct link between the ¹H and ¹³C assignments, confirming which protons were bonded to which carbons. acs.orgdntb.gov.ua
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was vital for connecting the molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information was essential for establishing the links between the side chains and the core structure, as well as the connectivity within the complex ring system itself. acs.orgdntb.gov.ua
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided information about the spatial proximity of protons. Correlations in the NOESY spectrum arise between protons that are close to each other in space, regardless of whether they are connected through bonds. This was instrumental in determining the relative stereochemistry of the molecule. acs.orgdntb.gov.ua
¹⁵N-HMBC (Nitrogen-15 Heteronuclear Multiple Bond Correlation): Given the presence of four nitrogen atoms in the molecular formula, ¹⁵N-HMBC was a powerful tool for finalizing the structure. This experiment shows correlations between protons and nitrogen atoms over two or three bonds. It was used to confirm the placement of the nitrogen atoms within the hexahydrodipyridinopyrazine core and definitively establish the proposed heterocyclic skeleton. arkat-usa.orgacs.orgresearchgate.netdntb.gov.ua
Table 2: Illustrative NMR Data for the Terminal Alkene Moiety of this compound
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations | Key COSY Correlations |
| C-6' | 5.76 (m) | 138.7 | C-5', C-4' | H-5'a, H-5'b |
| C-7' | 5.32 (d), 5.28 (d) | 114.8 | C-5', C-6' | H-6' |
This table is a representation based on reported values for the terminal double bond. dntb.gov.ua A full, detailed data table would require access to the original publication's supporting information.
High-Resolution Mass Spectrometry Applications
Confirmation of Absolute and Relative Stereochemistry
The stereochemistry of this compound was determined through a combination of NOESY data and biosynthetic considerations. The NOESY experiment revealed through-space correlations between specific protons, which allowed for the assignment of their relative orientations. The analysis of these correlations led to the determination of the relative stereochemistry as R,R. dntb.gov.ua The enantioselective total synthesis of (-)-Barrenazine B later confirmed the absolute stereochemistry. rsc.org
Analysis of the Hexahydrodipyridinopyrazine Core Structure
The central feature of this compound is its unprecedented heterocyclic skeleton, identified as 1,3,4,6,8,9-hexahydrodipyridino[3,4-b:3′,4′-e]pyrazine. arkat-usa.orgacs.orgdntb.gov.ua The elucidation of this core was a significant challenge that was overcome by the comprehensive application of the aforementioned NMR techniques.
HMBC and ¹⁵N-HMBC experiments were particularly crucial in assembling this tricyclic system. The long-range correlations from protons on the piperidine rings to carbons and nitrogens in the central pyrazine (B50134) ring provided the definitive connections. The symmetrical nature of the core, as suggested by the NMR data, was a key feature that guided the structural assignment. The chemical shifts of the carbons and protons within this core structure are characteristic of such a saturated heterocyclic system. The synthesis of this compound has further solidified the structural assignment of this unique core. rsc.org
Biosynthetic Investigations of Barrenazine B
Proposed Biosynthetic Pathways and Putative Precursors
The biosynthesis of Barrenazine B has not yet been fully elucidated through direct enzymatic or genetic studies of the source organism. However, insights from biomimetic and retrosynthetic analyses have led to a plausible proposed pathway. The central hypothesis is that the distinctive pyrazine (B50134) core of this compound is formed through the dimerization of two identical amino piperidinone precursors. acs.orgresearchgate.net
This proposed biosynthetic route is supported by synthetic organic chemistry studies that have successfully constructed the this compound scaffold using a similar dimerization strategy. acs.orgresearchgate.net The key precursor is believed to be a substituted α-amino piperidinone. The formation of this precursor would likely begin from simple, readily available molecules within the organism. One proposed starting material is 4-methoxypyridine (B45360), which can undergo a series of transformations to introduce the necessary stereochemistry and functional groups. acs.org An alternative biomimetic synthesis suggests the dimerization of α-amino aldehydes, which could be derived from amino acids within the tunicate. researchgate.net
The proposed pathway can be summarized as follows:
Formation of a Chiral Pyridinone: The synthesis is hypothesized to start with a simple pyridine (B92270) derivative, such as 4-methoxypyridine. Through a series of stereoselective reactions, the side chain is introduced. acs.orgresearchgate.net
Functionalization to an α-Amino Piperidinone: The pyridinone intermediate undergoes further modifications, including reduction and the introduction of an amino group at the α-position relative to the carbonyl group, to form the key α-amino piperidinone monomer. acs.org
Dimerization and Cyclization: Two molecules of the α-amino piperidinone precursor are proposed to undergo a dimerization reaction. This is followed by an intramolecular cyclization and subsequent oxidation to form the stable, aromatic pyrazine ring at the core of the this compound structure. acs.orgresearchgate.net
The side chain of this compound is likely installed prior to the dimerization step, originating from a Grignard reagent in the biomimetic syntheses, which suggests a corresponding alkylation step in the natural pathway. acs.orgresearchgate.net
Enzymatic Transformations and Catalytic Mechanisms in this compound Formation
While specific enzymes responsible for this compound biosynthesis have not been identified, the proposed pathway implies the involvement of several enzyme classes to catalyze the necessary transformations.
Pyridinone Formation and Functionalization: The initial steps to form the functionalized pyridinone precursor would likely involve a suite of enzymes analogous to those in other alkaloid biosynthetic pathways. This could include oxidoreductases, methyltransferases, and enzymes capable of facilitating stereoselective alkylations.
Transamination: The introduction of the α-amino group to the piperidinone ring is a critical step. This is likely catalyzed by a transaminase enzyme, which would transfer an amino group from a donor molecule, such as an amino acid, to the piperidinone substrate. An enzymatic transamination of a piperidinone with dynamic kinetic resolution has been demonstrated in other systems, highlighting the feasibility of such a step. uni-kiel.de
Dimerization and Oxidation: The key dimerization and subsequent aromatization to form the pyrazine ring could be a spontaneous process under the right physiological conditions or, more likely, be catalyzed by one or more enzymes. An oxidase or a dehydrogenase is likely required for the final oxidation step that results in the aromatic pyrazine system. The dimerization itself might be facilitated by a specific synthase or could occur spontaneously after the formation of a reactive intermediate.
Chemoenzymatic Approaches to Elucidate Biosynthetic Steps
Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, presents a powerful tool for investigating the proposed biosynthetic pathway of this compound. nih.govbeilstein-journals.orgmdpi.com By synthesizing putative precursors chemically and then treating them with cell-free extracts from the source tunicate or with isolated, purified enzymes, researchers could confirm the viability of the proposed intermediates.
A potential chemoenzymatic approach would involve:
Chemical Synthesis of Proposed Precursors: The α-amino piperidinone monomer and other potential intermediates in the pathway would be synthesized in the laboratory. acs.org
Incubation with Biological Catalysts: These synthetic precursors would then be incubated with enzyme preparations from the tunicate that produces this compound.
Product Analysis: The reaction mixtures would be analyzed for the formation of this compound or other downstream intermediates. Successful conversion would provide strong evidence for the proposed pathway and the role of the enzymatic catalyst.
Furthermore, engineered enzymes with broader substrate specificity could be used to produce novel analogues of this compound, which could have interesting biological activities. secondarymetabolites.orgnih.gov This approach not only helps in understanding the natural biosynthetic machinery but also opens avenues for the creation of new chemical entities.
Genetic Basis of this compound Biosynthesis (if applicable from further research)
The genetic basis for the biosynthesis of this compound is currently unknown. Identifying the biosynthetic gene cluster (BGC) responsible for its production is a crucial next step in fully understanding its formation. nih.govsecondarymetabolites.org Natural product BGCs often contain all the genes encoding the enzymes, transporters, and regulatory proteins required for the synthesis and export of the compound. ebi.ac.uk
Future research in this area would likely involve:
Genome Sequencing: The genome of the source tunicate would need to be sequenced.
Bioinformatic Analysis: The genomic data would be scanned for putative BGCs. Genes encoding enzymes such as transaminases, oxidoreductases, and synthases, located in a contiguous region of the genome, would be strong candidates.
Gene Knockout and Heterologous Expression: To confirm the function of a candidate BGC, gene knockout experiments could be performed in the native organism to see if this compound production is abolished. Alternatively, the entire BGC could be expressed in a heterologous host organism (like E. coli or yeast) to see if it can produce this compound.
Discovering the BGC for this compound would provide definitive proof of its biosynthetic pathway and open the door to metabolic engineering approaches to enhance its production or create novel derivatives.
Total Synthesis Strategies for Barrenazine B and Its Enantiomers
Development of Early Total Synthesis Approaches
The initial forays into the total synthesis of Barrenazine B were marked by creative strategies to assemble its complex, C2-symmetrical framework. Two pioneering efforts, led by Charette and the collaborative team of Sarandeses and Sestelo, laid the groundwork for subsequent synthetic endeavors.
In 2006, the research group of André Charette reported the first total synthesis of (-)-Barrenazine B. rsc.org Their approach commenced with readily available 4-methoxypyridine (B45360) and employed a stereoselective nucleophilic addition to a chiral pyridinium (B92312) salt to establish the key stereocenter. rsc.orgacs.orgacs.orgnih.gov
| Charette's Synthesis of (-)-Barrenazine B | |
| Starting Material | 4-methoxypyridine rsc.org |
| Key Intermediate | Chiral Pyridinium Salt rsc.org |
| Overall Yield | 28% rsc.org |
| Number of Steps | 7 rsc.org |
A year later, in 2007, the research groups of Luis A. Sarandeses and José Pérez Sestelo reported an alternative and highly efficient asymmetric synthesis of (-)-Barrenazine B. rsc.orgresearchgate.net Their strategy also hinged on a diastereoselective Grignard addition to a chiral pyridinium salt, but with a different chiral auxiliary. rsc.orgresearchgate.net
| Sarandeses and Sestelo's Synthesis of (-)-Barrenazine B | |
| Starting Material | 4-methoxy-3-(triisopropylsilyl)pyridine researchgate.net |
| Chiral Auxiliary | (-)-8-phenylmenthyl chloroformate researchgate.net |
| Overall Yield | 21% rsc.orgresearchgate.net |
| Number of Steps | 8 rsc.orgresearchgate.net |
Charette's Total Synthesis of (-)-Barrenazine B
Key Synthetic Methodologies and Transformations
The successful total syntheses of this compound relied on the strategic implementation of several powerful chemical reactions. These methodologies were instrumental in constructing the core heterocyclic scaffold and installing the necessary stereocenters with high levels of control.
A cornerstone of both the Charette and the Sarandeses/Sestelo syntheses was the use of diastereoselective nucleophilic additions to chiral pyridinium salts. rsc.orgacs.orgresearchgate.netresearchgate.net This method allows for the asymmetric installation of a substituent at the 2-position of a dihydropyridone ring, a key structural motif in the this compound framework. researchgate.netresearchgate.net
In these approaches, a pyridine (B92270) derivative is activated by a chiral acylating agent, forming a chiral N-acylpyridinium salt. researchgate.net The facial bias imposed by the chiral auxiliary directs the incoming nucleophile, typically a Grignard reagent, to one face of the pyridinium ring, resulting in a highly diastereoselective transformation. researchgate.netresearchgate.net For instance, Sarandeses and Sestelo's use of (-)-8-phenylmenthyl chloroformate as a chiral auxiliary led to excellent diastereoselectivity (94:6 dr) in the Grignard addition step. researchgate.net This methodology provides a reliable and efficient means to access enantioenriched dihydropyridones, which are versatile building blocks for the synthesis of various alkaloids. researchgate.netresearchgate.net
The introduction of nitrogen atoms to form the central pyrazine (B50134) ring was another critical challenge in the synthesis of this compound. The Sarandeses and Sestelo route elegantly addressed this through a sequence of radical azidation and reductive dimerization. researchgate.netresearchgate.net
Following the diastereoselective Grignard addition and subsequent transformations, a silyl (B83357) enol ether intermediate was subjected to radical azidation. researchgate.net This reaction introduces an azide (B81097) group, a versatile precursor to an amine, at a specific position. nih.govsioc-journal.cn The resulting α-azido ketone then undergoes a reductive dimerization. researchgate.netresearchgate.net This key step involves the reduction of the azide and ketone functionalities, followed by an intramolecular cyclization and subsequent aromatization to form the C2-symmetrical pyrazine core of this compound. researchgate.netresearchgate.net This biomimetic-inspired dimerization of an α-amino carbonyl derivative provides a concise and effective route to the hexahydrodipyridinopyrazine skeleton. researchgate.netresearchgate.net
While not featured in the initial total syntheses by Charette or Sarandeses and Sestelo, ring-closing metathesis (RCM) and allylboration have been identified as powerful tools for constructing the tetrahydropyridine (B1245486) rings found in this compound and related alkaloids. researchgate.netnih.govresearchgate.net
A versatile enantioselective synthesis of both Barrenazine A and B has been developed utilizing a sequential allylboration/ring-closing metathesis strategy. researchgate.netnih.govresearchgate.net This approach starts from 1,4-butanediol (B3395766) and employs an allylboration reaction to set a key stereocenter and install an alkene functionality. nih.govresearchgate.net The resulting diene is then subjected to ring-closing metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes, to construct the tetrahydropyridine ring. researchgate.netnih.govresearchgate.netwikipedia.org This strategy offers a flexible and efficient entry into the core structure of the Barrenazine alkaloids. nih.govresearchgate.net
Pyrazine Ring Assembly Strategies
The construction of the central, C2-symmetrical pyrazine ring is a critical phase in the total synthesis of this compound. The predominant strategy documented in the literature involves the dimerization of a suitably functionalized piperidinone or aminopiperidinone precursor. This biomimetic approach mimics the likely biosynthetic pathway.
A key method involves the reductive dimerization of a functionalized 5-azidopiperidin-4-one intermediate. researchgate.net In this process, the azide functionalities are reduced to amines, which then undergo intramolecular condensation and subsequent aromatization to form the stable pyrazine core. Another closely related strategy involves the dimerization of α-amino piperidinones, which readily cyclize to form the hexahydrodipyridinopyrazine skeleton of the barrenazine alkaloids. acs.org
In one reported synthesis, the pyrazine ring is formed late-stage. rsc.org After the stereocontrolled construction of a tricyclic octahydrodipyridopyrazine intermediate protected with a Boc group, deprotection of the nitrogen atoms is carried out. Subsequent basification promotes a cyclization-aromatization cascade, yielding the final pyrazine structure of (-)-barrenazine B. rsc.org A similar biomimetic-inspired approach has been noted for other 2,5-disubstituted pyrazine alkaloids, which are formed through the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov
Enantioselective Synthesis and Stereocontrol Principles
Achieving the correct absolute stereochemistry of this compound is a central challenge in its synthesis. Researchers have successfully employed two main principles to achieve this: chiral auxiliary-based methods and substrate-controlled syntheses.
The use of chiral auxiliaries has been a prominent and successful strategy. This approach typically involves the reaction of a pyridine derivative, such as 4-methoxy-3-(triisopropylsilyl)pyridine, with a chiral chloroformate to generate a chiral N-acylpyridinium salt in situ. researchgate.net The chiral auxiliary then directs the nucleophilic addition of a Grignard reagent to the pyridinium ring with high diastereoselectivity, thereby setting the crucial stereocenters. researchgate.netrsc.org
Two notable examples of this method include:
The Charette Synthesis (2006): This approach utilized N-benzoyl-O-methyl-L-valinol as the chiral auxiliary. When reacted with 4-methoxypyridine in the presence of triflic anhydride, it formed a chiral pyridinium salt that underwent a diastereoselective Grignard addition. rsc.org
The Sestelo/Sarandeses Synthesis (2007): This synthesis employed (-)-8-phenylmenthyl carbamate, a chiral auxiliary developed by Comins, to direct the Grignard addition to an N-acylpyridinium salt, successfully establishing the absolute stereochemistry of (-)-barrenazine B. researchgate.netrsc.orgnih.gov
An alternative strategy relies on substrate control, beginning with an already chiral molecule. One versatile enantioselective synthesis starts from 1,4-butanediol. researchgate.netnih.gov The key steps in this route include a sequential allylboration/ring-closing metathesis to build the tetrahydropyridine ring, followed by a stereoselective epoxidation and a regioselective ring-opening reaction to create a functionalized 4-azidopiperidin-5-one with the desired stereochemistry. researchgate.netresearchgate.netnih.gov This chiral piperidinone derivative then undergoes dimerization to form the barrenazine core.
Comparative Analysis of Synthetic Efficiencies and Yields
Below is a comparative table of the key enantioselective syntheses of (-)-Barrenazine B.
| Synthetic Approach | Lead Researcher(s) | Year Reported | Starting Material | Key Stereocontrol Step | Number of Steps | Overall Yield (%) | Reference(s) |
| Chiral Auxiliary | Charette | 2006 | 4-Methoxypyridine | Diastereoselective Grignard addition to chiral pyridinium salt | 7 | 28% | rsc.org |
| Chiral Auxiliary | Sarandeses, Sestelo | 2007 | 4-Methoxy-3-(triisopropylsilyl)pyridine | Diastereoselective Grignard addition using (-)-8-phenylmenthyl carbamate | 8 | 21% | researchgate.netrsc.org |
| Chiral Substrate | Sestelo | 2010 | 1,4-Butanediol | Stereoselective epoxidation and regioselective ring-opening | Not explicitly stated for B alone | Not explicitly stated for B alone | researchgate.netnih.gov |
Molecular Mechanisms of Action and Biological Activities of Barrenazine B
Induction of Cellular Processes
Specific research on the ability of Barrenazine B to induce cellular processes such as apoptosis or cell cycle arrest is not available. While cytotoxicity is a noted characteristic of the broader family of compounds, the precise cellular mechanisms leading to cell death or growth inhibition by this compound have not been elucidated. nih.govacs.org
Apoptosis Induction and Programmed Cell Death Mechanisms
There is currently no scientific evidence available from preclinical studies to suggest that this compound induces apoptosis or initiates programmed cell death. While its related compound, Barrenazine A, was found to exhibit mild cytotoxicity against the LOVO-DOX colon carcinoma cell line, the study did not explore the underlying mechanism of cell death, such as the activation of caspases or the involvement of mitochondrial pathways. Therefore, whether the cytotoxic potential of this compound is linked to the induction of apoptosis remains an open question requiring further investigation.
Cell Cycle Arrest and Regulation of Cell Division
The impact of this compound on the regulation of the cell cycle is another area where scientific data is absent. Extensive searches of scientific databases yield no studies that have examined the effects of this compound on cell cycle progression. Consequently, it is unknown whether this compound can cause cell cycle arrest at any specific phase (G1, S, G2, or M) or if it interferes with the complex machinery that governs cell division. ncert.nic.inwikipedia.org
Other Preclinical Biological Activities of this compound
Beyond the initial reports of cytotoxicity for its analogue, there is a significant lack of information regarding other potential biological activities of this compound. Preclinical studies to evaluate its efficacy in other therapeutic areas have not been published. Specifically, there is no available data on the following activities:
Antimicrobial Activity: No studies have been conducted to determine if this compound possesses any activity against bacteria, fungi, or other microbes.
Anti-inflammatory Activity: The potential for this compound to act as an anti-inflammatory agent has not been explored. wikipedia.orghealthify.nz
Antioxidant Activity: There is no research available to indicate whether this compound has any antioxidant properties.
Structure Activity Relationship Sar Studies and Analogue Design of Barrenazine B
Design and Synthesis of Barrenazine B Derivatives and Analogues
The total synthesis of this compound has been a subject of interest, providing a foundation for creating derivatives and analogues for SAR studies. While a large library of this compound analogues has not been extensively reported, existing synthetic routes offer clear strategies for structural modification. The synthesis often involves the construction of a functionalized piperidinone precursor, followed by a key dimerization step to form the central pyrazine (B50134) ring.
The design of this compound analogues can be approached by systematically modifying three key regions of the molecule:
The C5/C5' Side Chains: The (R)-2-methylpent-4-enyl side chains are prime targets for modification. Variations in chain length, branching, and the introduction of different functional groups (e.g., alkynes, aromatics, polar groups) can be achieved by using different Grignard reagents or other nucleophiles in the early stages of the synthesis.
The Piperidine (B6355638) Rings: Modifications to the tetrahydropyridine (B1245486) rings, such as altering substitution patterns or ring size, could be explored, although this would likely require a more significant departure from established synthetic routes.
The principles of analogue design draw from strategies used for other complex natural products, where synthetic accessibility allows for the creation of a diverse set of compounds for biological evaluation. scielo.brnih.gov
Table 1: Examples of Proposed this compound Analogues for Synthesis and SAR Study
| Analogue ID | Modification from this compound | Rationale for Design |
| BB-001 | Replacement of terminal alkene with an alkyne | Investigate the role of the terminal π-system in target binding. |
| BB-002 | Replacement of isopentenyl group with a benzyl (B1604629) group | Explore the impact of aromatic interactions at the side-chain position. |
| BB-003 | Shortening of the side chain by one methylene (B1212753) unit | Probe the spatial requirements of the binding pocket. |
| BB-004 | Introduction of a hydroxyl group on the side chain | Enhance polarity and potential for hydrogen bonding. |
| BB-005 | Demethylation at the C2/C2' positions | Assess the influence of the methyl groups on conformation and activity. |
This table presents hypothetical analogues to illustrate potential synthetic modifications for SAR exploration.
Identification of Key Pharmacophoric Elements for Biological Activity
A pharmacophore is the specific three-dimensional arrangement of molecular features essential for biological activity. researchgate.net While a definitive pharmacophore model for this compound has not been established through comprehensive SAR studies, analysis of its structure allows for the postulation of several key elements likely responsible for its cytotoxicity. This analysis is informed by general principles of pharmacophore modeling and SAR studies of other cytotoxic alkaloids. mdpi.complos.org
Potential pharmacophoric features of this compound include:
The Central Pyrazine Ring: This nitrogen-containing aromatic heterocycle is a common feature in many biologically active compounds and likely serves as a rigid scaffold. mdpi.comresearchgate.net Its ability to participate in π-stacking and hydrogen bonding interactions may be critical.
Nitrogen Atoms: The four nitrogen atoms in the core structure can act as hydrogen bond acceptors, which is a crucial feature for interaction with biological targets. rsc.org
Hydrophobic Side Chains: The two lipophilic (R)-2-methylpent-4-enyl side chains are likely to engage in hydrophobic or van der Waals interactions within a receptor binding pocket. Their specific length and conformation are probably important for optimal fitting.
C2 Symmetry: The dimeric nature and C2 symmetry of the molecule might allow it to bind to dimeric proteins or interact with two identical sites on a single target.
Identifying which of these features are indispensable versus those that can be modified is the primary goal of SAR studies. researchgate.net
Strategies for Enhancing Potency and Selectivity Through Structural Modification
Based on the putative pharmacophoric elements, several strategies can be devised to create this compound analogues with potentially enhanced potency and better selectivity for cancer cells over healthy cells. The goal of such modifications is to improve the affinity for the target and optimize physicochemical properties. mdpi.com
Side-Chain Modification:
Varying Lipophilicity: Systematically altering the length and branching of the alkyl side chains can fine-tune the molecule's hydrophobicity, which affects cell membrane permeability and interaction with hydrophobic binding pockets. Replacing the alkyl chains with aryl or heteroaryl groups could introduce new interactions, such as π-stacking.
Introducing Polar Groups: The incorporation of polar functional groups like hydroxyls, amides, or ethers into the side chains could introduce specific hydrogen bonding interactions, potentially increasing both potency and selectivity. rsc.org
Core Structure Modification:
Altering the Heterocyclic Core: While synthetically demanding, replacing the pyrazine core with other diazine systems (e.g., pyridazine, pyrimidine) would fundamentally change the geometry and electronic distribution of the scaffold, leading to new SAR insights.
Conformational Restriction: Introducing elements that restrict the conformational flexibility of the side chains, such as incorporating them into a ring system, could lock the molecule into a more bioactive conformation, thereby increasing potency.
Table 2: Strategic Modifications of this compound and Their Potential Effects
| Modification Strategy | Specific Change Example | Potential Outcome | Supporting Principle |
| Increase Target Affinity | Introduce H-bond donors/acceptors on side chains | Enhanced binding energy and specificity | Formation of specific, directional interactions with the target. rsc.org |
| Modulate Lipophilicity | Replace alkyl chains with fluoroalkyl chains | Improved metabolic stability and membrane permeability | Fluorine substitution is a common strategy in medicinal chemistry. |
| Explore Binding Pocket | Synthesize analogues with longer/shorter side chains | Define the size and shape of the target's binding pocket | Probing steric tolerance is a fundamental aspect of SAR. mdpi.com |
| Improve Selectivity | Attach a tumor-targeting moiety (e.g., folate) | Targeted delivery to cancer cells, reducing systemic toxicity | Active targeting can increase the therapeutic index. |
Computational Chemistry Approaches in SAR Analysis
Computational chemistry provides powerful tools for accelerating drug discovery by predicting how chemical structures will interact with biological targets, thereby guiding the synthesis of the most promising compounds. cas.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor. researchgate.net This method is invaluable for understanding binding mechanisms and for virtual screening of compound libraries. A significant challenge for this compound is that its precise molecular target has not yet been identified. nih.gov
Once a biological target (e.g., an enzyme or receptor critical for cancer cell survival) is identified, molecular docking simulations could be employed to:
Predict the Binding Pose: Determine the most likely 3D orientation of this compound within the target's active site.
Identify Key Interactions: Visualize the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic contacts, or other forces. mdpi.com
Guide Analogue Design: In silico docking of virtual this compound analogues can help prioritize which derivatives are most likely to have improved binding affinity, saving significant synthetic effort. mdpi.comnih.gov For example, if docking reveals an unoccupied pocket near the bound ligand, analogues can be designed with substituents that extend into that space to form new, favorable interactions.
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. preprints.orgmui.ac.ir A QSAR model is a mathematical equation that can predict the activity of novel, unsynthesized compounds. researchgate.net
To date, no specific QSAR studies on this compound analogues have been published. The development of a robust QSAR model would require a dataset containing:
A series of this compound analogues with sufficient structural diversity.
Quantitative biological activity data (e.g., IC₅₀ values against a specific cancer cell line) for all analogues in the series. scielo.br
The general process for a QSAR study on this compound would be:
Descriptor Calculation: For each analogue, a wide range of numerical descriptors representing its topological, electronic, and steric properties would be calculated.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptors (independent variables) with the biological activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A validated QSAR model would be an invaluable tool for predicting the cytotoxicity of new this compound analogues before their synthesis, further streamlining the design-synthesis-testing cycle.
Analytical Methodologies and Future Research Directions
Advanced Chromatographic and Spectroscopic Techniques for Isolation, Purification, and Analysis
The isolation of Barrenazine B from its natural source, the marine sponge Didemnum barrenense, and its subsequent purification and structural analysis rely on a combination of advanced chromatographic and spectroscopic methods. These techniques are indispensable for separating the compound from complex biological matrices and for elucidating its precise chemical structure. mdpi.comresearchgate.net
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of marine natural products like this compound. researchgate.netnih.gov Its high resolution and sensitivity allow for the separation of closely related alkaloids. The use of different stationary phases (e.g., reversed-phase C18, normal-phase silica) and mobile phase gradients is critical for achieving high purity. Following HPLC, ultra-performance liquid chromatography (UPLC) offers even greater resolution, speed, and sensitivity due to its use of smaller particle size columns (sub-2 µm), making it an advanced option for analyzing complex mixtures containing this compound. researchgate.net
Spectroscopic techniques are vital for structural elucidation. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) experiments, is the most powerful tool for determining the complex, C₂-symmetrical structure of this compound. Mass spectrometry (MS), particularly when hyphenated with chromatographic systems like Liquid Chromatography-Mass Spectrometry (LC-MS), provides accurate mass determination, which aids in confirming the molecular formula. numberanalytics.com High-resolution mass spectrometry (HRMS) is particularly crucial for distinguishing between isomers and confirming elemental composition. Other spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide additional information about the chromophores and functional groups present in the molecule. researchgate.net
| Analytical Technique | Application in this compound Research | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Isolation and purification from crude extracts. | High-resolution separation, applicable to a wide range of compounds. researchgate.netnih.gov |
| Ultra-Performance Liquid Chromatography (UPLC) | High-throughput analysis and final purity assessment. | Increased resolution, speed, and sensitivity compared to HPLC. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification in complex mixtures. | Combines the separation power of LC with the high sensitivity and selectivity of MS. numberanalytics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation and stereochemical assignment. | Provides detailed information on chemical structure and spatial arrangement of atoms. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular formula determination. | High mass accuracy allows for unambiguous elemental composition assignment. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Non-destructive analysis providing insights into chemical bonds. mdpi.com |
Methodological Advancements in Microscale Natural Product Analysis
A significant challenge in the study of marine natural products is the often minuscule amount of substance that can be isolated from the source organism. nih.gov This "supply problem" has driven the development of microscale analytical techniques. Methodologies such as nanoscale NMR (or "nano-NMR") allow for the structural elucidation of compounds on a nanomole or even picomole scale, which is crucial for rare alkaloids like this compound. nih.gov These advancements reduce the need for large-scale collection of the source sponge, which is often ecologically disruptive, and enable the chemical characterization of minor constituents that would otherwise be overlooked. nih.gov The integration of highly sensitive mass spectrometry and micro-chromatography systems further enhances the ability to analyze minute quantities of material.
Emerging Research Avenues in this compound Chemical Biology
The field of chemical biology seeks to use small molecules to understand and manipulate biological systems. institut-curie.org For this compound, this represents a major area for future research. While initial studies may identify broad biological activities, the next critical step is to uncover the specific molecular targets and mechanisms of action. As a bis-indole alkaloid, its biological activity may stem from interactions with proteins or nucleic acids. researchgate.netnih.gov
Emerging research avenues would focus on target identification. Techniques such as affinity chromatography, where a modified version of this compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, could be employed. researchgate.net Furthermore, exploring its effects on specific cellular pathways, such as those involved in cell cycle regulation or signal transduction, could reveal its functional role. Given that many marine indole (B1671886) alkaloids exhibit cytotoxicity, investigating its potential as an anticancer agent by studying its effects on cancer cell lines is a logical progression. nih.gov
Potential for Development as Chemical Biology Tools
Beyond its intrinsic biological activity, the unique scaffold of this compound can be leveraged to create sophisticated chemical biology tools or probes. researchgate.net These probes are designed to investigate biological processes with high precision. nih.gov
One strategy involves converting this compound into a photoaffinity probe. This is achieved by chemically attaching a photoreactive group (like a diazirine) and a "clickable" tag (like an alkyne). nih.gov When introduced to cells, the probe binds to its target protein(s). Upon UV irradiation, the photoreactive group forms a covalent bond with the target. The clickable tag then allows for the attachment of a reporter molecule, such as biotin (B1667282) for purification or a fluorophore for imaging, enabling the identification and visualization of the target protein. researchgate.netnih.gov
Another approach is the development of fluorescent probes. By conjugating a fluorophore to the this compound structure, researchers can track its uptake, distribution, and localization within living cells in real-time using fluorescence microscopy. rsc.org These tools are invaluable for understanding where and how the compound acts within a complex biological environment.
| Probe Type | Proposed Modification to this compound | Application |
| Affinity Probe | Covalent attachment to a solid matrix (e.g., agarose (B213101) beads). | Identification of binding proteins from cell extracts. researchgate.net |
| Photoaffinity Probe | Introduction of a photoreactive group (e.g., diazirine) and a bioorthogonal tag (e.g., alkyne). | Covalent labeling and subsequent identification of specific cellular targets. nih.gov |
| Fluorescent Probe | Conjugation with a fluorescent dye (e.g., coumarin). | Visualization of cellular uptake, distribution, and localization via microscopy. rsc.org |
Strategies for Scalable Production and Chemoinformatic Exploration
A major bottleneck for the development of many marine natural products is securing a sufficient and sustainable supply for extensive biological testing and potential therapeutic development. nih.gov Total synthesis offers a solution, providing access to the natural product without relying on natural harvesting. A versatile enantioselective total synthesis for both Barrenazine A and B has been accomplished, which is a critical first step. researchgate.net Future efforts must focus on optimizing this synthesis to make it scalable, allowing for the production of gram-scale quantities of the compound. rsc.org This involves refining reaction conditions, minimizing steps, and developing cost-effective routes.
In parallel, chemoinformatic exploration can accelerate the discovery process. nih.gov By creating a virtual library of this compound analogs and using computational tools to predict their properties (e.g., binding affinity for specific targets, "lead-likeness"), researchers can prioritize the synthesis of the most promising derivatives. nih.gov This computational screening can guide the design of new compounds with improved activity or different selectivity profiles, efficiently exploring the chemical space around the this compound scaffold.
Q & A
Basic Research Questions
Q. What foundational steps should guide the design of an initial synthesis protocol for Barrenazine B?
- Methodological Answer : Begin with a systematic literature review to identify existing synthetic routes, precursors, and catalysts. Prioritize protocols with high reproducibility metrics (e.g., yields >80%). Optimize reaction conditions (temperature, solvent systems) using design-of-experiment (DoE) frameworks to minimize side products. Ensure characterization via NMR, HPLC, and mass spectrometry, with raw data included in supplementary materials for validation .
Q. How can researchers ensure reproducibility when characterizing this compound’s physicochemical properties?
- Methodological Answer : Adhere to standardized protocols for measuring solubility, stability, and partition coefficients (logP). Use triplicate measurements with calibrated instruments (e.g., UV-Vis spectrophotometry for solubility). Report mean values ± standard deviation, aligning with journal guidelines for numerical precision (e.g., ≤3 significant figures unless justified) .
Q. What strategies are effective for conducting a literature review on this compound’s bioactivity?
- Methodological Answer : Employ Boolean operators (e.g., "this compound AND (bioactivity OR mechanism) NOT patent") in databases like PubMed and SciFinder. Filter results by study type (in vitro/vivo), species, and statistical rigor (e.g., p-values <0.05). Cross-reference primary sources with review articles to identify knowledge gaps .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved methodologically?
- Methodological Answer : Conduct a meta-analysis of published IC50 values, accounting for variables like cell line heterogeneity, assay protocols, and solvent effects. Validate findings via independent replication under controlled conditions (e.g., standardized cell viability assays with positive/negative controls). Use sensitivity analysis to quantify the impact of experimental variables .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action at the molecular level?
- Methodological Answer : Combine in vitro binding assays (e.g., surface plasmon resonance) with computational docking simulations to identify target proteins. Validate hypotheses via CRISPR-mediated gene knockout models and downstream pathway analysis (e.g., Western blotting for phosphorylated signaling proteins). Include dose-response curves to establish potency and selectivity .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Re-examine sample purity via HPLC (>95%) and solvent history (e.g., deuterated solvent batch variability). Collaborate with multiple labs to generate comparative datasets. Apply multivariate statistical tools (e.g., PCA) to isolate confounding factors like temperature fluctuations or instrument calibration drift .
Data Presentation and Ethical Considerations
Q. What are the best practices for presenting synthetic yield and purity data in journals?
- Methodological Answer : Tabulate yields, purity (HPLC area%), and characterization metrics (e.g., melting points) for all synthesized compounds. Use footnotes to clarify deviations from literature methods. For novel derivatives, provide elemental analysis or high-resolution mass spectrometry (HRMS) data .
Q. How can ethical integrity be maintained when publishing conflicting results on this compound’s toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
